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Compound of Interest

1-(7-Bromobenzofuran-2-
Compound Name:
YL )ethanone

Cat. No.: B1341841

An objective analysis of the crystallographic data of 1-(5-Bromo-1-benzofuran-2-yl)ethanone
and its oxime derivatives to provide researchers, scientists, and drug development
professionals with a comprehensive comparison of their solid-state structures.

This guide presents a detailed comparison of the X-ray crystal structures of 1-(5-Bromo-1-
benzofuran-2-yl)ethanone and its related oxime derivatives. The analysis is based on published
crystallographic data and aims to provide a clear understanding of the molecular geometry and
intermolecular interactions that govern the crystal packing of these compounds. Such
information is crucial for structure-activity relationship (SAR) studies and in the rational design
of new benzofuran-based therapeutic agents.

Structural Comparison and Data Analysis

The substitution of a bromine atom on the benzofuran ring, as well as the derivatization of the
ethanone moiety to an oxime, significantly influences the crystal packing and molecular
conformation. The crystallographic data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone[1], (12)-1-
(1-Benzofuran-2-yl)ethanone oxime[2], and 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime are
summarized below.[3][4]

A key structural difference is observed in the conformation of the oxime derivatives. In the non-
brominated (12)-1-(1-Benzofuran-2-yl)ethanone oxime, the conformation across the C=N bond
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is syn[2][5]. In contrast, the brominated analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone
oxime, exhibits a trans conformation across the C=N bond[3][4]. This change in conformation
directly impacts the intermolecular hydrogen bonding pattern. The syn conformation in the non-
brominated oxime leads to the formation of C(3) chains through O—H---N hydrogen bonds|[2].
Conversely, the trans conformation in the 5-bromo derivative results in the formation of
inversion dimers linked by pairs of O—H:---N hydrogen bonds, creating R22(6) loops|3].

The parent compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, which lacks the oxime group,
exhibits a nearly planar structure. In its crystal lattice, molecules are linked by C—H-:-O
hydrogen bonds, forming C(5) chains[1].

The table below provides a comparative summary of the key crystallographic parameters for

these compounds.
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Compound Name

1-(5-Bromo-1-
benzofuran-2-

(12)-1-(1-
Benzofuran-2-

1-(5-bromo-1-
benzofuran-2-

yl)ethanone yl)ethanone oxime yl)ethanone oxime
Chemical Formula C10H7BrO2[1] C10HoNO2[2] C10HsBrNO2[3]
Molecular Weight 239.07[1] 175.18[2] 254.08[3]
Crystal System Orthorhombic[1] Monoclinic[2] Monoclinic[3]
Space Group Pbca P21/n P21/n

a (A) 10.8301 (2)[1] 9.5727 (12)[2] 5.9548 (6)[3]
b (A) 7.4630 (1)[1] 4.7303 (8)[2] 9.4897 (10)[3]
c () 21.7213 (3)[1] 18.756 (2)[2] 17.2906 (19)[3]
a () 90 90 90

B() 90 96.178 (6)[2] 96.943 (6)[3]
y () 90 90 90

Volume (A?) 1755.62 (5)[1] 844.4 (2)[2] 969.91 (18)[3]
z 8[1] 4[2] 4[3]
Temperature (K) 100[1] 293[2] 296(3]
Radiation Mo Ka([1] Cu Ka[2] Mo Ka([3]
R-factor (%) 2.4[1] 6.2[2] 3.3[3]

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis are crucial for

the reproducibility of the results.

Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime: The synthesis of 1-(5-bromo-1-

benzofuran-2-yl)ethanone oxime was achieved by refluxing a mixture of 5-bromo-2-

acetylbenzofuran, hydroxylamine hydrochloride, and anhydrous potassium carbonate in a 3:1

ethanol-water solution for 3 hours[4].
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X-ray Data Collection and Structure Refinement: For all three compounds, single-crystal X-ray
diffraction data were collected on a Bruker SMART APEXII CCD diffractometer[1][2][3]. The
crystals were maintained at a constant temperature during data collection, either 100 K or
ambient temperature (293-296 K)[1][2][3]-

The collected data were processed using software such as SAINT for cell refinement and data
reduction[1][2][3]. An absorption correction was applied using the multi-scan method (SADABS)
[1][2][3]. The crystal structures were solved using direct methods with the SHELXTL program
package and refined by full-matrix least-squares on F2[1][2][3].

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are
provided.
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Experimental workflow for X-ray crystal structure analysis.
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Logical relationships between the analyzed benzofuran derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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